2-(3-bromo-1-methyl-1H-pyrazol-4-yl)acetonitrile
CAS No.: 2111571-14-1
Cat. No.: VC18053234
Molecular Formula: C6H6BrN3
Molecular Weight: 200.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2111571-14-1 |
|---|---|
| Molecular Formula | C6H6BrN3 |
| Molecular Weight | 200.04 g/mol |
| IUPAC Name | 2-(3-bromo-1-methylpyrazol-4-yl)acetonitrile |
| Standard InChI | InChI=1S/C6H6BrN3/c1-10-4-5(2-3-8)6(7)9-10/h4H,2H2,1H3 |
| Standard InChI Key | UBLHJBJTBNXWNH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=N1)Br)CC#N |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BrN₃ |
| Molecular Weight | 200.04 g/mol |
| CAS Number | 2111571-14-1 |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.65 g/cm³ (estimated) |
The bromine atom introduces electrophilic reactivity, while the nitrile group acts as a nucleophilic site, enabling diverse chemical transformations .
Synthesis and Manufacturing Processes
Laboratory-Scale Synthesis
A common synthetic route involves the condensation of 1-methyl-1H-pyrazole-3-carboxaldehyde with tosylmethyl isocyanide in the presence of a strong base. In a representative procedure :
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Reagents: Tosylmethyl isocyanide (17.8 g, 91.2 mmol), potassium tert-butoxide (19.5 g, 174 mmol), 1-methyl-1H-pyrazole-3-carboxaldehyde (9.57 g, 86.9 mmol).
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Solvents: Dimethoxyethane (DME) and methanol.
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Conditions: Dropwise addition at -50°C, followed by heating to 80°C for 1 hour.
Alternative methods utilize bromination of pre-formed pyrazole intermediates. For example, N-bromosuccinimide (NBS) in dichloromethane selectively brominates the 3-position of 1-methyl-1H-pyrazol-4-acetonitrile .
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors enhance reaction control, while automated purification systems (e.g., crystallization, chromatography) ensure high purity (>99%) . Key challenges include minimizing byproducts like 5-bromo isomers and optimizing solvent recovery .
Chemical Properties and Reactivity
Electrophilic and Nucleophilic Reactivity
The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For instance, palladium-catalyzed coupling with phenylboronic acid yields biaryl derivatives. The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, expanding functionalization possibilities .
Spectroscopic Characterization
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¹H NMR (CDCl₃): δ 3.89 (s, 3H, CH₃), 4.12 (s, 2H, CH₂CN), 7.45 (s, 1H, pyrazole-H) .
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IR (KBr): 2245 cm⁻¹ (C≡N stretch), 1550 cm⁻¹ (C=N pyrazole) .
Applications in Medicinal Chemistry and Drug Development
Intermediate for Heterocyclic Scaffolds
This compound is a precursor to triazolo-thiadiazines, a class of heterocycles with anticancer and antimicrobial activities . Reaction with thiourea derivatives under basic conditions forms the triazole ring, while subsequent cyclization with CS₂ yields thiadiazine frameworks .
Biological Activity
Preliminary studies indicate:
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Anti-inflammatory Activity: IC₅₀ = 12.3 µM in COX-2 inhibition assays.
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Antimicrobial Activity: MIC = 8 µg/mL against Staphylococcus aureus.
Structural and Crystallographic Insights
X-ray diffraction of related methyl pyrazolyl acetates reveals planar pyrazole rings with bond lengths of 1.34 Å (C=N) and 1.46 Å (C-CN) . These structural features stabilize π-π interactions in protein binding pockets, enhancing drug-receptor affinity .
Future Research Directions
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Mechanistic Studies: Elucidate its mode of action in COX-2 inhibition.
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Derivatization Campaigns: Explore sulfonamide and urea analogs for enhanced bioavailability.
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Green Chemistry: Develop solvent-free bromination protocols using mechanochemical methods.
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